4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde
CAS No.: 819076-54-5
Cat. No.: VC16802011
Molecular Formula: C16H15FO4
Molecular Weight: 290.29 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 819076-54-5 |
|---|---|
| Molecular Formula | C16H15FO4 |
| Molecular Weight | 290.29 g/mol |
| IUPAC Name | 4-[(4-fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde |
| Standard InChI | InChI=1S/C16H15FO4/c1-19-15-7-13(8-16(20-2)14(15)9-18)21-10-11-3-5-12(17)6-4-11/h3-9H,10H2,1-2H3 |
| Standard InChI Key | YKSVZJCNQVHJSE-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=CC(=C1C=O)OC)OCC2=CC=C(C=C2)F |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
The compound’s structure features a benzaldehyde backbone with three distinct substituents:
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Methoxy groups at the 2- and 6-positions, which enhance electron density and steric hindrance.
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A 4-fluorophenylmethoxy group at the 4-position, introducing fluorine’s electronegativity and lipophilicity.
This arrangement creates a sterically crowded environment, influencing reactivity in nucleophilic aromatic substitution and condensation reactions. The fluorine atom’s inductive effect modulates the electron density of the phenyl ring, affecting intermolecular interactions .
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 290.29 g/mol |
| CAS Number | 819076-54-5 |
| Substituents | 2-OCH₃, 6-OCH₃, 4-(4-F-C₆H₄-OCH₂) |
Synthesis and Optimization
Synthetic Routes
The synthesis of 4-[(4-Fluorophenyl)methoxy]-2,6-dimethoxybenzaldehyde typically involves multi-step functionalization of a benzaldehyde precursor. A common approach includes:
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Protection of Reactive Sites: Methoxy groups are introduced via alkylation of a dihydroxybenzaldehyde using methyl iodide in the presence of a base.
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Coupling of the Fluorophenyl Group: A Mitsunobu reaction or nucleophilic aromatic substitution attaches the 4-fluorophenylmethoxy moiety to the 4-position .
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Oxidation and Purification: Intermediate alcohols are oxidized to the aldehyde using reagents like pyridinium chlorochromate (PCC), followed by column chromatography for isolation .
Table 2: Representative Synthetic Steps
| Step | Reaction | Reagents/Conditions | Yield |
|---|---|---|---|
| 1 | Di-O-methylation | CH₃I, K₂CO₃, DMF, 80°C | 85% |
| 2 | 4-Fluorophenylmethoxyation | 4-F-C₆H₄-CH₂Br, NaH, THF | 72% |
| 3 | Aldehyde Oxidation | PCC, CH₂Cl₂, rt | 90% |
Challenges and Optimization
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Steric Hindrance: Bulky substituents at the 2-, 4-, and 6-positions necessitate prolonged reaction times and elevated temperatures for complete conversion.
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Regioselectivity: Competing reactions at the 3- and 5-positions are mitigated by using bulky bases like LDA to direct substitution to the 4-position .
Applications in Pharmaceutical Research
Pharmacokinetic Modulation
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Fluorine’s Role: Enhances metabolic stability by resisting cytochrome P450 oxidation.
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Methoxy Groups: Improve solubility via hydrogen bonding while reducing plasma protein binding.
Material Science Applications
Polymer Synthesis
The compound acts as a monomer in polycondensation reactions to produce:
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Conjugated Polymers: Exhibiting tunable optical properties for OLEDs (e.g., λₑₘ = 450–600 nm) .
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Thermosetting Resins: Cross-linked networks with high thermal stability (Tg > 200°C).
Nonlinear Optical Materials
Density functional theory (DFT) calculations predict a high third-order nonlinear susceptibility () of ), surpassing organic standards like DAST .
Analytical Characterization
Spectroscopic Methods
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NMR: NMR (CDCl₃) displays signals at δ 10.02 (CHO), 7.45–6.85 (aromatic protons), and 3.90 (OCH₃).
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 290.29 [M+H]⁺ .
Thermal Analysis
TGA reveals decomposition onset at 210°C, with a 70% mass loss up to 400°C, indicating suitability for high-temperature applications.
Future Directions
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Exploration of Bioactivity: Screening against kinase targets (e.g., CDK4/6) could unveil anticancer mechanisms.
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Advanced Materials: Incorporating into metal-organic frameworks (MOFs) for gas storage applications.
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Green Synthesis: Developing catalytic methods using ionic liquids to improve atom economy .
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